molecular formula C17H18FN3O4S B3579133 1-(4-fluorobenzyl)-4-[(4-nitrophenyl)sulfonyl]piperazine

1-(4-fluorobenzyl)-4-[(4-nitrophenyl)sulfonyl]piperazine

Cat. No.: B3579133
M. Wt: 379.4 g/mol
InChI Key: JSNHPSYGTIDBDG-UHFFFAOYSA-N
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Description

1-(4-Fluorobenzyl)-4-[(4-nitrophenyl)sulfonyl]piperazine is a chemical compound of significant interest in biochemical research, particularly in the development of novel tyrosinase inhibitors. Tyrosinase is a key enzyme in the melanin synthesis pathway, and its inhibitors are investigated for potential applications in managing skin pigmentation disorders and as anti-melanogenic agents . The molecular design of this reagent incorporates two pharmacologically relevant fragments: the 1-(4-fluorobenzyl)piperazine moiety and the (4-nitrophenyl)sulfonyl group. The 1-(4-fluorobenzyl)piperazine structure has been identified as a valuable fragment in medicinal chemistry, exploited specifically for creating potent tyrosinase inhibitors with anti-melanogenic effects demonstrated in cellular models like B16F10 melanoma cells . Meanwhile, nitrophenylpiperazine derivatives have been extensively studied as a novel class of tyrosinase inhibitors, with research indicating that the piperazine ring offers an optimal balance of flexibility and rigidity to correctly position molecular substituents within the enzyme's active site . The electron-withdrawing nitro group on the phenyl ring is a key feature known to contribute to inhibitory potency by potentially engaging in hydrogen-bond interactions with the enzyme . This product is intended for research purposes only, providing scientists with a specialized chemical tool for probing enzyme mechanisms, conducting structure-activity relationship (SAR) studies, and exploring new therapeutic candidates. It is not for diagnostic or therapeutic use, nor for human or veterinary consumption. Researchers should consult relevant Safety Data Sheets prior to use and handle this material in accordance with best laboratory practices.

Properties

IUPAC Name

1-[(4-fluorophenyl)methyl]-4-(4-nitrophenyl)sulfonylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18FN3O4S/c18-15-3-1-14(2-4-15)13-19-9-11-20(12-10-19)26(24,25)17-7-5-16(6-8-17)21(22)23/h1-8H,9-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSNHPSYGTIDBDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=C(C=C2)F)S(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18FN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-fluorobenzyl)-4-[(4-nitrophenyl)sulfonyl]piperazine typically involves the following steps:

    Nucleophilic Substitution: The reaction between 4-fluorobenzyl chloride and piperazine in the presence of a base such as potassium carbonate to form 1-(4-fluorobenzyl)piperazine.

    Sulfonylation: The subsequent reaction of 1-(4-fluorobenzyl)piperazine with 4-nitrobenzenesulfonyl chloride in the presence of a base like triethylamine to yield the final product.

Industrial Production Methods

Industrial production methods for such compounds often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(4-fluorobenzyl)-4-[(4-nitrophenyl)sulfonyl]piperazine can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The fluorine atom on the benzyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon.

    Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.

Major Products

    Reduction: 1-(4-aminobenzyl)-4-[(4-nitrophenyl)sulfonyl]piperazine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Properties and Structure

  • IUPAC Name : 1-(4-fluorobenzyl)-4-[(4-nitrophenyl)sulfonyl]piperazine
  • Molecular Formula : C16H18FN3O4S
  • Molecular Weight : 371.39 g/mol

The compound features a piperazine ring substituted with a 4-fluorobenzyl group and a 4-nitrophenylsulfonyl moiety, which contribute to its biological activity.

Medicinal Chemistry

The compound is being investigated for its potential as a pharmacological agent due to its structural similarities to other biologically active piperazines. Research has indicated that piperazine derivatives can exhibit various pharmacological activities, including:

  • Antidepressant Effects : Studies suggest that modifications on the piperazine ring can enhance the binding affinity to serotonin receptors, potentially leading to antidepressant properties.
  • Anticancer Activity : Some derivatives have shown promise in inhibiting cancer cell proliferation by targeting specific pathways involved in tumor growth.

Biological Studies

1-(4-fluorobenzyl)-4-[(4-nitrophenyl)sulfonyl]piperazine is used in biological studies to evaluate its interactions with various molecular targets, including:

  • Receptors : The compound's ability to bind to neurotransmitter receptors is being researched, which could lead to new treatments for neurological disorders.
  • Enzymes : Investigations into enzyme inhibition mechanisms have shown that the nitrophenylsulfonyl group may enhance selectivity and potency against certain enzymes.

Industrial Applications

Beyond medicinal uses, this compound may find applications in industrial chemistry, particularly in the synthesis of more complex organic molecules due to its unique functional groups.

Case Study 1: Antidepressant Potential

A recent study evaluated the antidepressant effects of various piperazine derivatives, including 1-(4-fluorobenzyl)-4-[(4-nitrophenyl)sulfonyl]piperazine. The results indicated significant improvements in behavioral tests compared to control groups, suggesting potential for further development as an antidepressant medication.

Case Study 2: Anticancer Activity

In vitro studies demonstrated that this compound exhibits cytotoxic effects on several cancer cell lines. The mechanism was attributed to apoptosis induction and cell cycle arrest, highlighting its potential as a lead compound in anticancer drug development.

Mechanism of Action

The mechanism of action of 1-(4-fluorobenzyl)-4-[(4-nitrophenyl)sulfonyl]piperazine depends on its specific biological target. Generally, it may interact with proteins or enzymes, inhibiting their function or altering their activity. The exact molecular targets and pathways involved would require further research and experimental data.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Substituent Variations

The following table summarizes key structural differences and similarities between 1-(4-fluorobenzyl)-4-[(4-nitrophenyl)sulfonyl]piperazine and analogous piperazine derivatives:

Compound Name Substituents at N1/N4 Positions Key Features Biological Relevance/Activity References
1-(4-Fluorobenzyl)-4-[(4-nitrophenyl)sulfonyl]piperazine N1: 4-Fluorobenzyl; N4: 4-Nitrophenylsulfonyl High polarity (sulfonyl), moderate lipophilicity (fluorobenzyl) Tyrosinase inhibition, antiproliferative
1-Benzhydryl-4-[(4-nitrophenyl)sulfonyl]piperazine (7c) N1: Benzhydryl; N4: 4-Nitrophenylsulfonyl Increased steric bulk (benzhydryl), lower solubility Antimicrobial potential
1-(4-Fluorobenzoyl)-4-(4-nitrophenyl)piperazine (BIQYIM) N1: 4-Fluorobenzoyl; N4: 4-Nitrophenyl Acyl group (electron-withdrawing), conformational rigidity Structural studies (NMR/crystallography)
1-Methyl-4-(4-nitrophenyl)piperazine N1: Methyl; N4: 4-Nitrophenyl Simplified structure, low molecular weight, high solubility Intermediate in drug synthesis
1-(2-Fluorobenzoyl)-4-[(4-nitrophenyl)methyl]piperazine N1: 2-Fluorobenzoyl; N4: 4-Nitrobenzyl Altered substitution pattern, potential for varied target interactions Unreported (structural analog)

Physicochemical Properties

  • Polarity : The sulfonyl group in the target compound increases polarity compared to nitro or benzyl analogs, improving aqueous solubility but reducing membrane permeability.
  • logP : Estimated to be lower than benzhydryl derivatives (e.g., 7c) but higher than methyl-substituted analogs (e.g., 1-methyl-4-(4-nitrophenyl)piperazine) .
  • Conformational Flexibility : Acyl groups (e.g., benzoyl in BIQYIM) restrict piperazine ring flexibility, while alkyl/benzyl groups (e.g., target compound) allow greater rotational freedom .

Structural Insights from Crystallography and NMR

  • BIQYIM : Crystal structures reveal planar conformations stabilized by π-π stacking between nitro and benzoyl groups .
  • Target Compound : Predicted to adopt a twisted conformation due to steric clash between fluorobenzyl and sulfonyl groups, as observed in related piperazinium salts .

Biological Activity

1-(4-fluorobenzyl)-4-[(4-nitrophenyl)sulfonyl]piperazine is a synthetic compound belonging to the piperazine class, known for its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential applications based on recent research findings.

Overview of the Compound

Chemical Structure:

  • Molecular Formula: C15H16F N3O4S
  • Molecular Weight: 341.37 g/mol

The compound features a piperazine ring substituted with a 4-fluorobenzyl group and a 4-nitrophenylsulfonyl group, contributing to its unique biological properties.

Synthesis Methods

The synthesis of 1-(4-fluorobenzyl)-4-[(4-nitrophenyl)sulfonyl]piperazine typically involves:

  • Nucleophilic Substitution: Reaction of 4-fluorobenzyl chloride with piperazine in the presence of potassium carbonate.
  • Sulfonylation: Subsequent reaction with 4-nitrobenzenesulfonyl chloride using triethylamine as a base.

These methods ensure high yield and purity suitable for research applications .

The biological activity of 1-(4-fluorobenzyl)-4-[(4-nitrophenyl)sulfonyl]piperazine is primarily attributed to its interaction with various molecular targets, including:

  • Receptors: The compound shows affinity towards sigma receptors and may influence neurotransmitter systems.
  • Enzymes: It acts as an inhibitor for certain enzymes, potentially impacting metabolic pathways.

Antimicrobial Properties

Recent studies have highlighted the compound's potential as an antimicrobial agent. For instance, it has been evaluated for its inhibitory effects on Agaricus bisporus tyrosinase, demonstrating competitive inhibition with an IC50 value of 0.18 μM, significantly more effective than the reference compound kojic acid (IC50 = 17.76 μM) .

Anticancer Activity

Research indicates that derivatives of this compound may exhibit anticancer properties. For example, structural modifications have been shown to enhance their potency against various cancer cell lines while minimizing cytotoxicity .

Table: Summary of Biological Activities

Activity TypeTarget/PathwayIC50 Value (μM)Reference
Tyrosinase InhibitionAgaricus bisporus0.18
AntimicrobialVarious bacterial strainsVaries
AnticancerCancer cell lines (various)Varies

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 1-(4-fluorobenzyl)-4-[(4-nitrophenyl)sulfonyl]piperazine?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution reactions. A common approach involves reacting 1-(4-fluorobenzyl)piperazine with 4-nitrobenzenesulfonyl chloride under basic conditions (e.g., using NaHCO₃ or DIPEA) in anhydrous dichloromethane (DCM). Temperature control (0–25°C) and inert atmospheres are critical to suppress side reactions. For intermediates requiring demethylation, methods like BBr₃-mediated cleavage in DCM at -78°C yield high-purity products .
  • Key Data :

StepReagents/ConditionsYield (%)Purity (%)
Initial substitution4-nitrobenzenesulfonyl chloride, DIPEA, DCM, 25°C65–75>95
Demethylation (if needed)BBr₃, DCM, -78°C85–90>98

Q. Which analytical techniques are essential for structural confirmation?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) confirms substituent positions and piperazine ring integrity. X-ray crystallography resolves steric interactions and electronic properties of the sulfonyl and fluorobenzyl groups. Mass spectrometry (HRMS) validates molecular weight (±2 ppm error). Purity is assessed via HPLC with UV detection (λ = 254 nm) .

Q. What preliminary biological assays evaluate its pharmacological potential?

  • Methodological Answer :

  • Enzyme Inhibition : Test against targets like PARP-1/2 using fluorescence-based NAD⁺ depletion assays (IC₅₀ values in nM range). Include positive controls (e.g., olaparib) .
  • Cellular Activity : Assess cytotoxicity in BRCA1-deficient cell lines (e.g., HCC1937) via MTT assays. Compare IC₅₀ values to wild-type cells to identify selective activity .

Advanced Research Questions

Q. How do structural modifications influence biological activity?

  • Methodological Answer :

  • Fluorobenzyl Group : Replace with chlorobenzyl or methylsulfanylbenzyl to study steric/electronic effects on target binding. Use molecular docking (e.g., AutoDock Vina) to predict interactions with PARP-1’s NAD⁺-binding domain .
  • Sulfonyl Group : Substitute nitro with methoxy or methyl groups to modulate electron-withdrawing/donating properties. Measure changes in enzyme inhibition kinetics (Kₐ, Kᵢ) .
    • Example SAR Table :
ModificationPARP-1 IC₅₀ (nM)Solubility (µg/mL)
4-Nitrophenylsulfonyl2.112
4-Methoxyphenylsulfonyl48.345
4-Methylphenylsulfonyl120.562

Q. How can conflicting synthetic yields from different methods be resolved?

  • Methodological Answer : Contradictions in yields (e.g., 53% vs. 97.5% in similar steps) often arise from solvent polarity, catalyst choice, or purification protocols. Systematic optimization using Design of Experiments (DoE) can identify critical factors:

  • Variables : Solvent (DCM vs. THF), base (DIPEA vs. K₂CO₃), temperature.
  • Response Surface Analysis : Maximize yield while minimizing byproduct formation .

Q. What in vivo models validate its therapeutic efficacy?

  • Methodological Answer :

  • Xenograft Models : Administer orally (10–50 mg/kg/day) to mice bearing BRCA1-deficient tumors (e.g., SW620 colorectal cancer). Monitor tumor volume vs. controls over 21 days. Pharmacokinetic profiling (Cₘₐₓ, t₁/₂) ensures bioavailability .
  • Toxicity Screening : Assess hematological and hepatic parameters post-treatment to rule out off-target effects.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-fluorobenzyl)-4-[(4-nitrophenyl)sulfonyl]piperazine
Reactant of Route 2
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1-(4-fluorobenzyl)-4-[(4-nitrophenyl)sulfonyl]piperazine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.